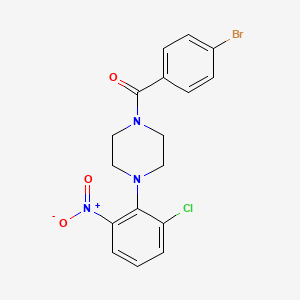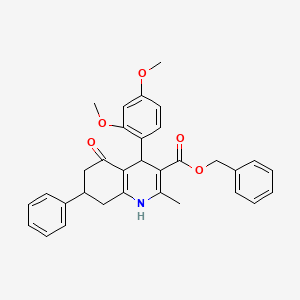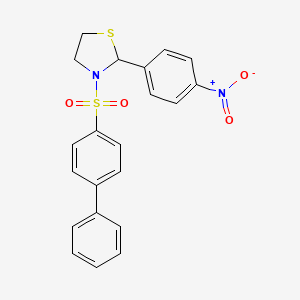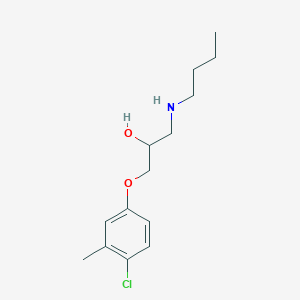
1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine, also known as BZP-CN, is a chemical compound that belongs to the piperazine family. BZP-CN has been studied extensively for its potential use in scientific research due to its unique properties and potential applications.
作用机制
1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine acts as a partial agonist at the serotonin 5-HT1A receptor, meaning that it can both activate and inhibit the receptor depending on the concentration and context. This mechanism of action is similar to that of other partial agonists such as buspirone and tandospirone, which are used clinically for the treatment of anxiety and depression. 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine also inhibits the dopamine transporter, leading to an increase in dopamine levels in the brain. This effect is similar to that of cocaine and amphetamines, which are known to be addictive.
Biochemical and Physiological Effects:
1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to decrease anxiety-like behavior and increase social interaction in mice, suggesting a potential role in the treatment of social anxiety disorder. 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine has also been shown to increase dopamine release in the striatum, a brain region involved in reward and motivation, suggesting a potential role in the treatment of addiction. However, further research is needed to fully understand the biochemical and physiological effects of 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine.
实验室实验的优点和局限性
One advantage of 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine is its high affinity for the serotonin 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in mood and anxiety disorders. 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine is also relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, one limitation of 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine is its potential for abuse and addiction, which may limit its use in certain experiments. Additionally, 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
未来方向
There are several future directions for research on 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine. One area of interest is the development of new drugs based on the structure of 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine for the treatment of mood disorders and addiction. Another area of interest is the study of the biochemical and physiological effects of 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine in humans, which could provide valuable information for the development of new treatments. Finally, further research is needed to fully understand the mechanism of action of 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine and its potential for abuse and addiction.
合成方法
1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine can be synthesized through a multi-step process that involves the reaction of 4-bromobenzoyl chloride with 2-chloro-6-nitroaniline in the presence of a base such as sodium hydroxide. The resulting product is then reacted with piperazine in the presence of a catalyst such as palladium on carbon to yield 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine. This synthesis method has been optimized for high yield and purity.
科学研究应用
1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine has been studied for its potential use as a pharmacological tool in scientific research. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine has also been shown to have an effect on the dopamine transporter, which is involved in the regulation of reward and motivation. These properties make 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine a potential candidate for the development of new drugs for the treatment of mood disorders and addiction.
属性
IUPAC Name |
(4-bromophenyl)-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClN3O3/c18-13-6-4-12(5-7-13)17(23)21-10-8-20(9-11-21)16-14(19)2-1-3-15(16)22(24)25/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVQERUDADVNNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridazinyl}-2-ethylphenyl)acetamide](/img/structure/B5111907.png)


![1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5111918.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5111922.png)
![5-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5111929.png)

![methyl 5-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5111944.png)
![2-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5111952.png)

![4-(4-iodophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5111971.png)
![2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5111982.png)
![1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine](/img/structure/B5111992.png)
![N-(1-ethyl-1H-tetrazol-5-yl)-N'-[3-fluoro-5-(trifluoromethyl)benzyl]urea](/img/structure/B5112012.png)